molecular formula C16H18N4O5S2 B2364712 1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1323776-29-9

1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2364712
CAS No.: 1323776-29-9
M. Wt: 410.46
InChI Key: YQNIIMIUZBJPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C16H18N4O5S2 and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves multiple steps, typically beginning with the preparation of the thiophene and piperidine cores, followed by the incorporation of the oxadiazole and azetidine moieties. Specific reaction conditions would vary, but they often require the use of strong acids, bases, or catalysts to facilitate the formation of the desired bonds.

  • Industrial Production Methods: : Industrial production may involve scalable reactions with optimized conditions to ensure high yield and purity. Automation and continuous flow processes could be employed to achieve consistency and efficiency in producing the compound on a larger scale.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound may undergo oxidation reactions that modify its functional groups.

    • Reduction: : Similarly, reduction reactions can alter the compound’s structure, typically targeting the oxadiazole ring.

    • Substitution: : The presence of various functional groups allows for substitution reactions, which could replace atoms or groups within the molecule.

  • Common Reagents and Conditions: : Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases or acids for substitution reactions. The conditions would typically involve controlled temperatures and pressures to avoid decomposition.

  • Major Products Formed: : The major products would depend on the specific reactions. For example, oxidation might yield sulfone derivatives, while reduction could result in altered oxadiazole structures. Substitution reactions might produce a range of derivatives based on the introduced substituents.

Scientific Research Applications

  • Chemistry: : The compound's unique structure makes it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : In biological research, it might be used to study its effects on various biological pathways and as a potential pharmacophore for drug development.

  • Medicine: : Given its structural complexity, the compound might serve as a lead compound for developing new therapeutics, particularly in areas where its specific interactions with biological targets can be exploited.

Mechanism of Action

  • Molecular Targets and Pathways: : The compound could interact with specific enzymes or receptors, influencing particular biological pathways. Its mechanism might involve binding to active sites or modulating the activity of target proteins.

Comparison with Similar Compounds

  • Comparison: : Compared to other compounds with similar structures, 1-(2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione might exhibit unique reactivity and biological activity due to the presence of its specific functional groups and the overall molecular architecture.

  • List of Similar Compounds

    • Compounds with oxadiazole rings.

    • Compounds with azetidine moieties.

    • Piperidine derivatives.

    • Thiophene-containing molecules.

Properties

IUPAC Name

1-[2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S2/c21-13-4-1-5-14(22)20(13)6-8-27(23,24)19-9-11(10-19)16-17-15(18-25-16)12-3-2-7-26-12/h2-3,7,11H,1,4-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNIIMIUZBJPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.